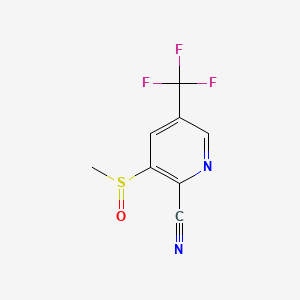

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

Properties

Molecular Formula |

C8H5F3N2OS |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

3-methylsulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H5F3N2OS/c1-15(14)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3 |

InChI Key |

RICAJEUNWJEVTE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with pyridine derivatives substituted with trifluoromethyl groups, such as 3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile or related intermediates. These can be prepared by nucleophilic aromatic substitution or transition-metal catalyzed cyanation reactions using copper(I) cyanide and halogenated pyridines under elevated temperatures in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP).

Example: The preparation of 3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile involves reacting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with copper(I) cyanide in NMP at 175 °C for 15 minutes, followed by work-up and purification to yield the nitrile intermediate with approximately 56% yield.

Introduction of the Methanesulfinyl Group

The methanesulfinyl group (-SOCH3) is typically introduced via oxidation of a methanesulfanyl (thioether) precursor or by direct sulfinylation reactions.

One approach involves the synthesis of 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile, a closely related compound where the methanesulfonyl group (-SO2CH3) is present. This compound is synthesized through multi-step reactions involving organic solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or platinum to facilitate coupling and oxidation steps.

The methanesulfinyl group can be obtained by controlled oxidation of the methanesulfanyl derivative using mild oxidants to avoid overoxidation to the sulfone.

Conversion to the Carbonitrile Derivative

The carbonitrile group (-CN) is introduced via cyanation reactions, often using copper(I) cyanide as a cyanide source.

Cyanation is typically performed on halogenated pyridine intermediates under high temperature conditions (e.g., 175 °C) in polar aprotic solvents such as NMP, followed by aqueous work-up and chromatographic purification.

Representative Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, dimethylformamide, strong nucleophiles.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to alterations in their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The trifluoromethylpyridine-2-carbonitrile scaffold is highly versatile. Key analogs differ in the substituent at the 3-position, as summarized below:

Notes:

- Electron-withdrawing groups (-CF₃, -CN, -SO₂CH₃) enhance electrophilic substitution reactivity at the 4- and 6-positions of the pyridine ring .

- Amino and isothiocyanato groups facilitate nucleophilic reactions (e.g., urea/thiourea formation), critical in kinase inhibitor synthesis .

- Methanesulfonyl/sulfinyl groups improve solubility in polar solvents compared to non-polar halogenated analogs .

Biological Activity

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H6F3N2OS

- Molecular Weight : 224.19 g/mol

- CAS Number : 135596-45-3

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyridine Ring : Utilizing precursors that contain a pyridine structure.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods.

- Addition of Methanesulfinyl and Carbonitrile Groups : These groups can be introduced via nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in the context of cancer and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 6538p | 44 nM |

| MRSA 17 | 11 nM |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes its effects on selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against various bacterial strains, revealing a strong correlation between structural modifications and increased antimicrobial potency .

- In Vivo Efficacy in Cancer Models : In animal models, the compound demonstrated significant tumor reduction rates when administered at therapeutic doses, indicating its potential as an anticancer agent .

Q & A

Basic Research Question

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for precise determination of bond lengths/angles, particularly to confirm sulfinyl group geometry .

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments; ¹H-¹³C HSQC validates pyridine ring substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C₈H₅F₃N₂OS; [M+H]⁺ = 251.02) .

Advanced Application : Dynamic NMR can probe sulfinyl group rotational barriers in solution .

How should researchers address contradictory bioactivity data reported for this compound?

Advanced Research Question

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Assay Conditions : Variations in pH, solvent (DMSO concentration), or enzyme isoforms.

- Redox Instability : Sulfinyl group decomposition under assay conditions.

Q. Resolution Strategies :

- Dose-Response Curves : Validate activity across a concentration range.

- Metabolite Screening : LC-MS to identify degradation products.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) to confirm binding poses to target proteins .

What computational methods are recommended to model interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Use crystal structures of target enzymes (e.g., protoporphyrinogen oxidase) to predict binding affinities. Adjust force fields to account for fluorine’s electronegativity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses.

- QSAR Models : Corporate substituent effects (e.g., sulfinyl vs. sulfone) to predict bioactivity across analogs .

How can the compound’s stability under varying thermal and pH conditions be systematically evaluated?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air.

- HPLC Stability Studies : Monitor degradation at pH 3–10 (e.g., using phosphate buffers) over 24–72 hours.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track changes via UV-spectroscopy .

Advanced Insight : Accelerated stability studies (40°C/75% RH) can predict shelf life using Arrhenius equations.

What strategies optimize regioselectivity in derivatization reactions of this compound?

Advanced Research Question

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, guided by the trifluoromethyl group’s directing effects.

- Protection/Deprotection : Temporarily mask the sulfinyl group with Boc anhydride to prevent interference during functionalization .

How does this compound compare structurally and functionally to analogs like 3-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile?

Advanced Research Question

- Structural Differences : Replacement of sulfinyl with phenoxy groups alters electronic profiles (reduced electrophilicity) and steric bulk.

- Functional Impact : Phenoxy derivatives show stronger herbicidal activity due to enhanced π-π stacking with enzyme active sites, whereas sulfinyl analogs exhibit better solubility .

Methodology : Comparative Structure-Activity Relationship (SAR) studies using in vitro enzyme inhibition assays .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Basic Research Question

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water mixtures) or fractional distillation.

- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfinyl group introduction .

What safety protocols are recommended for handling this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.